4-bromo-N-[4-[4-[(4-bromo-3-nitrobenzoyl)amino]phenoxy]phenyl]-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-[4-[4-[(4-bromo-3-nitrobenzoyl)amino]phenoxy]phenyl]-3-nitrobenzamide is a complex organic compound characterized by the presence of multiple bromine and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[4-[4-[(4-bromo-3-nitrobenzoyl)amino]phenoxy]phenyl]-3-nitrobenzamide typically involves multi-step organic reactions. The process begins with the nitration of bromobenzene to introduce nitro groups, followed by amination to form the benzamide structure. The final steps involve coupling reactions to attach the phenoxy and benzoyl groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[4-[4-[(4-bromo-3-nitrobenzoyl)amino]phenoxy]phenyl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
4-bromo-N-[4-[4-[(4-bromo-3-nitrobenzoyl)amino]phenoxy]phenyl]-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 4-bromo-N-[4-[4-[(4-bromo-3-nitrobenzoyl)amino]phenoxy]phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro and bromine groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes by binding to key proteins or nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(4-{4-[(4-bromobenzoyl)amino]benzyl}phenyl)benzamide
- 4-bromo-N-(4-{4-[(4-bromobenzoyl)amino]phenoxy}phenyl)benzamide
- 4-bromo-N-(4-bromo-3-methyl-phenyl)-benzamide
Uniqueness
4-bromo-N-[4-[4-[(4-bromo-3-nitrobenzoyl)amino]phenoxy]phenyl]-3-nitrobenzamide is unique due to the presence of both nitro and bromine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous .
Properties
Molecular Formula |
C26H16Br2N4O7 |
---|---|
Molecular Weight |
656.2g/mol |
IUPAC Name |
4-bromo-N-[4-[4-[(4-bromo-3-nitrobenzoyl)amino]phenoxy]phenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C26H16Br2N4O7/c27-21-11-1-15(13-23(21)31(35)36)25(33)29-17-3-7-19(8-4-17)39-20-9-5-18(6-10-20)30-26(34)16-2-12-22(28)24(14-16)32(37)38/h1-14H,(H,29,33)(H,30,34) |
InChI Key |
DWYYZIUHFXIZHU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-])OC3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)Br)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-])OC3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.